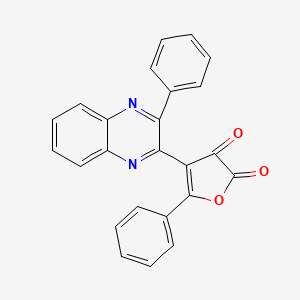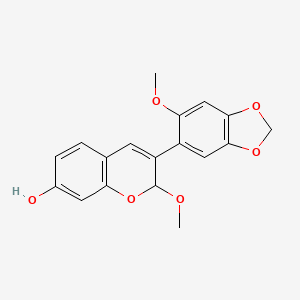![molecular formula C14H17IN4 B12572917 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide CAS No. 190718-94-6](/img/structure/B12572917.png)
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its vibrant color and unique structural properties. It is often used in various scientific research applications due to its ability to interact with biological and chemical systems in specific ways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 1-methylpyridinium iodide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is widely used in scientific research due to its unique properties:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in staining techniques to visualize biological samples.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function and structure. This interaction can lead to changes in cellular processes, making it useful in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide: Similar in structure but with diethylamino groups instead of dimethylamino groups.
4’-dimethylamino-4-ethylstilbazolium iodide: Another related compound with similar applications.
Uniqueness
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
190718-94-6 |
|---|---|
Fórmula molecular |
C14H17IN4 |
Peso molecular |
368.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide |
InChI |
InChI=1S/C14H17N4.HI/c1-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XPAHRVPHHHXPBR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)




![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)








